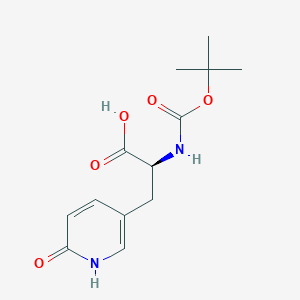

(S)-Boc-2-Hydroxy-5-pyridylalanine

CAS No.: 1241681-87-7

Cat. No.: VC6575420

Molecular Formula: C13H18N2O5

Molecular Weight: 282.296

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1241681-87-7 |

|---|---|

| Molecular Formula | C13H18N2O5 |

| Molecular Weight | 282.296 |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-10(16)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 |

| Standard InChI Key | OGAQTPLFVQFAJL-VIFPVBQESA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC(=O)C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

(S)-Boc-2-Hydroxy-5-pyridylalanine (CAS: 1241681-87-7) is a chiral amino acid derivative with the molecular formula and a molar mass of 282.29 g/mol . Its IUPAC name, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-hydroxypyridin-3-yl)propanoic acid, reflects the Boc-protected amine, the hydroxypyridyl side chain, and the carboxylic acid functionality. The stereochemistry at the α-carbon is specified as S, critical for its biological activity and interactions .

The pyridine ring’s 2-hydroxy group introduces hydrogen-bonding capabilities, while the Boc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS) . Predicted physicochemical properties include a boiling point of and a density of . The low pKa (3.83) of the carboxylic acid group facilitates deprotection under mild acidic conditions .

Synthesis and Optimization Strategies

Photoredox Catalysis for Heteroaryl Amino Acid Synthesis

A scalable method for synthesizing β-heteroaryl α-amino acids, including pyridylalanine derivatives, employs photoredox catalysis . This approach activates halogenated pyridines (e.g., 2-bromopyridine) via single-electron transfer, enabling conjugate addition to dehydroalanine derivatives. For example, reacting 2-bromopyridine with Boc-protected dehydroalanine in the presence of an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and Hantzsch ester as a reductant yields Boc-protected 2-pyridylalanine in 84% isolated yield .

Key Reaction Conditions

-

Catalyst: 0.1 mol% Ir-photoredox complex

-

Solvent: Tetrahydrofuran (THF)/water mixture

-

Temperature: Room temperature

This method avoids racemization and minimizes by-products, addressing historical challenges in synthesizing enantiopure heteroaryl amino acids .

Challenges in Solid-Phase Peptide Synthesis

Incorporating (S)-Boc-2-Hydroxy-5-pyridylalanine into peptides presents challenges such as truncated sequences and side reactions. During SPPS, coupling at His7 in IgG-binding peptides was hindered by steric effects from the hydroxypyridyl group, leading to a 11% yield of the truncated peptide (8–17) . Optimizing coupling agents (e.g., HATU/DIPEA) and incorporating scavengers like 1,3-dimethylbarbituric acid (1,3-DMB) reduced by-product formation from 25% to 1% .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The Boc group enhances thermal stability, with a decomposition temperature above 200°C . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water, necessitating acidic or basic conditions for aqueous dissolution .

Acid-Base Behavior

The carboxylic acid (pKa ≈3.83) and pyridyl nitrogen (pKa ≈4.8) govern protonation states under physiological conditions . Deprotection of the Boc group requires trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine as a TFA salt .

Applications in Bioconjugation and Drug Development

IgG-Binding Peptides

Substituting histidine with 2-pyridylalanine in IgG-binding peptides (e.g., 15-IgBP) improved binding affinity by 60-fold () compared to alanine-substituted analogs () . Surface plasmon resonance (SPR) kinetics revealed slower dissociation () due to interactions between the pyridyl nitrogen and Fc region residues .

Antibody-Drug Conjugates (ADCs)

The hydroxypyridyl group serves as a ligand for site-selective antibody modification. For example, coupling (S)-Boc-2-Hydroxy-5-pyridylalanine to monomethyl auristatin E (MMAE) via a cleavable linker produced ADCs with a drug-to-antibody ratio (DAR) of 4 and >90% homogeneity .

Future Directions and Challenges

Enantioselective Synthesis

While photoredox methods provide racemic mixtures, asymmetric catalysis using chiral auxiliaries or enzymes could yield enantiopure (S)-Boc-2-Hydroxy-5-pyridylalanine .

Expanding Heteroaryl Diversity

Replacing pyridine with thiazole or imidazole rings may modulate binding properties for novel therapeutic targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume